DL-Arginine

Catalog No.
S660820
CAS No.
7200-25-1
M.F
C6H14N4O2
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Arginine

CAS Number

7200-25-1

Product Name

DL-Arginine

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C6H14N4O2

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)

InChI Key

ODKSFYDXXFIFQN-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in ethyl ether; slightly soluble in ethanol
In water, 1.82X10+5 mg/l @ 25 °C
182 mg/mL at 25 °C
Soluble in water; Insoluble in ether
Slightly soluble (in ethanol)

Synonyms

DL-Arginine;7200-25-1;arginin;2-amino-5-guanidinopentanoicacid;7004-12-8;ODKSFYDXXFIFQN-UHFFFAOYSA-N;DL-Arginine,freebase;UNII-FL26NTK3EP;WLN:MUYZM3YZVQ&GH;H-DL-Arg-OH;L-Arginine-2,3-3H;Argininemonohydrochloride,L-(+)-;2-Amino-5-GuanidnovalericAcid;C6H14N4O2;(2e)-5-[(Diaminomethylidene)amino]-2-IminopentanoicAcid;Harg;DLarginine;NSC203450;Arginine#;L-(+)-ArginineHydrochloride;NCGC00015064-02;Arginine,DL-;Aminoacid(Arg-);(+-)-Arginine;PubChem12342

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N

The exact mass of the compound DL-Arginine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203450. It belongs to the ontological category of alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

DL-Arginine is the racemic, 1:1 mixture of the L- and D-enantiomers of arginine, a positively charged amino acid characterized by its guanidinium side chain.[1] While L-Arginine is the naturally occurring, proteinogenic form essential for biological processes like nitric oxide synthesis, DL-Arginine offers distinct physical properties and serves as a cost-effective chemical precursor where stereochemistry is either irrelevant or intentionally controlled.[1][2] The primary procurement decision hinges on the application's stereochemical requirements, as the presence of the D-enantiomer fundamentally alters biological activity and can modify physicochemical properties such as crystal structure and solubility compared to the pure L-form.[3][4]

Substituting DL-Arginine for L-Arginine (or vice-versa) without process validation can lead to critical failures in both biological and chemical applications. For any biological system, such as cell culture media or in vivo studies, L-Arginine is the exclusive substrate for nitric oxide synthase (NOS) to produce nitric oxide, a key signaling molecule.[1][5] The D-enantiomer is inactive as a substrate and can act as a competitive inhibitor, rendering DL-Arginine at best 50% as potent and potentially antagonistic.[6] From a materials science and process chemistry perspective, the two forms exhibit different crystal packing, hydration states, and densities, which directly impacts formulation, solubility, and handling.[4][7] DL-Arginine is often the direct, lower-cost output of chemical synthesis, making it the preferred economic starting point for applications that can tolerate a racemic mixture or for manufacturers performing their own chiral resolution.[2][8]

Differentiated Crystallinity and Density for Process Control and Formulation

DL-Arginine crystallizes in a different space group and exhibits a lower density compared to its enantiopure L-Arginine counterpart. Powder X-ray diffraction data shows that anhydrous L-Arginine has a density of 1.34 g/cm³, whereas anhydrous DL-Arginine has a density of 1.29 g/cm³, a difference of approximately 3.7%.[5] Furthermore, the racemate and enantiomer form different hydrates; L-arginine forms a dihydrate, while DL-arginine can form a monohydrate or dihydrate depending on the temperature.[9] These structural differences directly affect bulk material handling, flowability, and dissolution rates in formulation processes.

Evidence DimensionCrystalline Density (Anhydrous)
Target Compound Data1.29 g/cm³ for DL-Arginine
Comparator Or Baseline1.34 g/cm³ for L-Arginine
Quantified Difference~3.7% lower density
ConditionsAmbient temperature, powder X-ray diffraction analysis.

This density and hydration difference is critical for process engineers controlling powder dosing, tablet compression, and dissolution profiles in manufacturing.

Cost-Effective Precursor for Chiral Synthesis and Resolution

Chemical synthesis routes for amino acids often produce racemic mixtures as the default, most economical output.[5] Procuring DL-Arginine is the most direct and cost-effective starting point for downstream applications that require either D-Arginine or involve an in-house chiral resolution step to isolate L-Arginine.[9] For example, patents describing the production of D-Arginine explicitly start with DL-Arginine and use a chiral organic acid, such as D-3-bromocamphor-10-sulfonic acid, to selectively precipitate the L-arginine salt, leaving D-arginine in the filtrate for purification.[6] This upstream procurement choice avoids the premium paid for pre-resolved L-Arginine when the D-enantiomer is the target or when resolution is part of the established workflow.

Evidence DimensionPrecursor Suitability for Chiral Synthesis
Target Compound DataDirect starting material for resolution or D-Arginine synthesis.
Comparator Or BaselineL-Arginine, which is unsuitable as a precursor for D-Arginine synthesis.
Quantified DifferenceEliminates the need to pay for a prior, potentially unnecessary, resolution step included in the cost of L-Arginine.
ConditionsChemical synthesis and chiral resolution processes.

For chemical manufacturers, procuring the racemate is a key cost-control strategy when the desired product is the D-enantiomer or when in-house resolution is more economical.

Defined Inactivity in Biological Systems: A Reliable Negative Control

In biological assays focused on the L-Arginine/Nitric Oxide pathway, the D-enantiomer present in DL-Arginine is not a substrate for any known nitric oxide synthase (NOS) isoform.[5][9] In fact, certain N-substituted derivatives of D-arginine are known to act as inhibitors of NOS. While D-arginine itself is a very weak inhibitor, its presence ensures that only 50% of the molar concentration of DL-Arginine is available as a substrate for NOS. This makes DL-Arginine a fundamentally different reagent from L-Arginine in any biological context, serving as a useful control to probe the stereospecificity of an enzyme or cellular response.

Evidence DimensionSubstrate Activity for Nitric Oxide Synthase (NOS)
Target Compound Data50% activity (L-enantiomer only); D-enantiomer is inactive.
Comparator Or BaselineL-Arginine (100% substrate activity).
Quantified Difference50% reduction in available active substrate compared to an equimolar solution of L-Arginine.
ConditionsIn vitro or in vivo biological systems involving NOS enzymes.

This provides a clear justification for procuring L-Arginine for biological activity, while positioning DL-Arginine as a specific and necessary control for stereoselectivity studies.

Primary Feedstock for D-Arginine Production

As the direct and most economical output of many synthetic routes, DL-Arginine is the mandatory starting material for the industrial production of D-Arginine via chiral resolution.[5] This process typically involves selective crystallization with a chiral resolving agent, making the procurement of the racemate the essential first step.

Non-Chiral pH Modifier and Counter-ion in Chemical Formulations

In applications where the key functional property is the high basicity of the guanidinium group (pKa ≈ 12.5) and stereochemistry is irrelevant, DL-Arginine serves as a cost-effective pH buffer or cationic counter-ion.[9] This is relevant in certain cosmetic, protein purification, or industrial formulations where L-Arginine's biological activity and higher cost are unnecessary.

Negative or Racemic Control in Stereospecificity Assays

For researchers investigating the chiral nature of biological interactions, such as enzyme kinetics or receptor binding, DL-Arginine is a critical control. It allows for direct comparison against the pure L- and D-enantiomers to definitively establish the stereochemical requirements of the system under study, leveraging the defined inactivity of the D-form in pathways like nitric oxide synthesis.[6]

Physical Description

Dry Powder
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid
White crystals or crystalline powder; odourless

Color/Form

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol

XLogP3

-4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

174.11167570 Da

Monoisotopic Mass

174.11167570 Da

Heavy Atom Count

12

Melting Point

244 °C
222 °C

UNII

FL26NTK3EP

Related CAS

25212-18-4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 41 of 44 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Therapeutic Uses

EXPTL USE: IN MICE, L-ARGININE-HCL HAD AN INHIBITORY EFFECT ON MURINE SARCOMA VIRUS-MOLONEY & C3H BREAST ADENOCARCINOMA TUMOR SYSTEMS.
EXPTL USE: EXPTL DIETS GIVEN 10 DAYS AFTER WALKER 256 CARCINOSARCOMA CELLS INOCULATED INTO RATS, RESULTED IN LOWER TUMOR WEIGHTS.
EXPTL USE: L-ARGININE-HCL INCR IN VITRO MOTILITY IN SPECIMENS OF HUMAN SEMEN EXHIBITING SUBNORMAL MOTILITY. EFFECT WAS DOSE DEPENDENT.
EXPTL USE: ARGININE (1% IN DIET) GIVEN TO RATS INCR THYMIC SIZE & PREVENTED THYMIC INVOLUTION WHICH OCCURS WITH INJURY. ARGININE PROMOTED WOUND HEALING IN RATS.
For more Therapeutic Uses (Complete) data for (L)-ARGININE (6 total), please visit the HSDB record page.

Mechanism of Action

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production.

Pictograms

Irritant

Irritant

Other CAS

1119-34-2
74-79-3
7200-25-1

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes. Absorption is efficient and occurs by an active transport mechanism.

Metabolism Metabolites

Some metabolism of L-arginine takes place in the enterocytes. L-arginine not metabolized in the enterocytes enters the portal circulation from whence it is transported to the liver, where again some portion of the amino acid is metabolized.
PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION OF L-ARGININE IS ALPHA-KETO-GAMMA-GUANIDOVALERIC ACID; PRODUCT OF DECARBOXYLATION IS AGMATINE. PATHWAYS & PRODUCTS OF METABOLISM: ARGININE YIELDS ORNITHINE + UREA; ARGININE YIELDS CITRULLINE + NH3; ARGININE + GLYCINE YIELDS GUANIDOACETIC ACID + ORNITHINE /FROM TABLE/

Associated Chemicals

Arginine (DL);7200-25-1

Wikipedia

Arginine

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Antistatic

Methods of Manufacturing

An essential amino acid for human development; precursor for nitric oxide; Isolation from etiolated lupine seedlings: E. Schulze, E. Steiger, Ber 19, 1177 (1886)
It is precipitated as the flavinate from gelatin hydrolyzate in industry.
L-ARGININE MAY BE OBTAINED FROM L-ORNITHINE & CYANAMIDE IN AQ SOLN IN PRESENCE OF SOME BA(OH)2: SCHULZE, WINTERSTEIN, BER 32, 3191 (1899); Z PHYSIOL CHEM 34, 134 (1902).

General Manufacturing Information

Arginine: ACTIVE

Analytic Laboratory Methods

DETERMINATION OF SPECIFIC AMINO ACIDS BY COLORIMETRIC METHOD WITH FLUORODINITROBENZENE. J HUTZLER, ET AL, ANAL BIOCHEM 19, 29 (1967).
CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASES...PH OPTIMA...ARE IN ACID RANGE, SO THAT CO2 PRODUCED CAN BE MEASURED MANOMETRICALLY. EF GALE IN D GLICK: METHODS OF BIOCHEMICAL ANALYSIS, VOL IV, PAGE 285, INTERSCIENCE, NY 1957.

Dates

Last modified: 08-15-2023

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